molecular formula C23H19BrN2O5 B3569366 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide CAS No. 5764-25-0

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B3569366
CAS No.: 5764-25-0
M. Wt: 483.3 g/mol
InChI Key: AYJRWIFVHYAHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a bromophenyl group, and a trimethoxybenzamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions. The bromophenyl group is introduced via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity, while the trimethoxybenzamide moiety can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O5/c1-28-19-10-13(11-20(29-2)21(19)30-3)22(27)25-14-8-9-18-17(12-14)26-23(31-18)15-6-4-5-7-16(15)24/h4-12H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJRWIFVHYAHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360356
Record name N-[2-(2-Bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5764-25-0
Record name N-[2-(2-Bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.